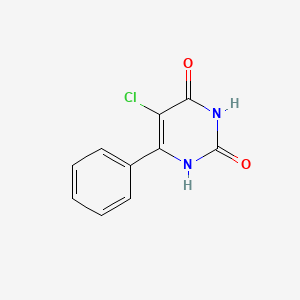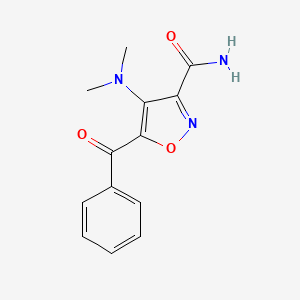
(S)-tert-Butyl (1-(cyclopropyl(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl (1-(cyclopropyl(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate is a complex organic compound that features a cyclopropyl group, a pyrrole ring, and a tert-butyl carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride, followed by further functionalization steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-Butyl (1-(cyclopropyl(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and pyrrole moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to pyrrole-2,5-dione derivatives, while reduction of the carbonyl groups can yield the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-tert-Butyl (1-(cyclopropyl(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl (1-(cyclopropyl(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole derivatives: Compounds containing the pyrrole ring, such as pyrrolopyrazines, which exhibit various biological activities.
Cyclopropyl compounds: Molecules with cyclopropyl groups, known for their unique chemical reactivity.
Carbamates: A class of compounds with the carbamate functional group, used in pharmaceuticals and pesticides.
Uniqueness
(S)-tert-Butyl (1-(cyclopropyl(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C17H25N3O4 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-[cyclopropyl-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C17H25N3O4/c1-11(19-16(23)24-17(2,3)4)15(22)20(12-7-8-12)10-14(21)13-6-5-9-18-13/h5-6,9,11-12,18H,7-8,10H2,1-4H3,(H,19,23)/t11-/m0/s1 |
InChI-Schlüssel |
QDQKTRYYXNTQTE-NSHDSACASA-N |
Isomerische SMILES |
C[C@@H](C(=O)N(CC(=O)C1=CC=CN1)C2CC2)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(=O)N(CC(=O)C1=CC=CN1)C2CC2)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


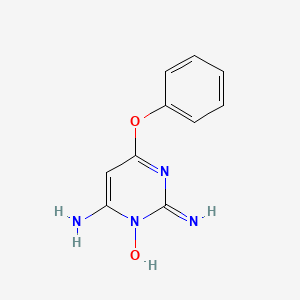

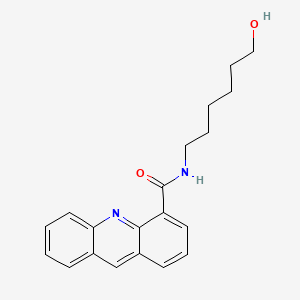

![[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol](/img/structure/B12905644.png)
![2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12905649.png)
![1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one](/img/structure/B12905657.png)
![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide](/img/structure/B12905661.png)
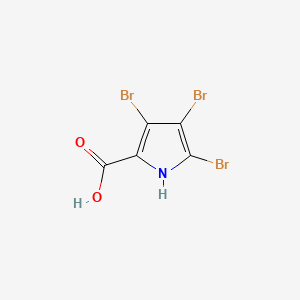

![3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one](/img/structure/B12905678.png)

